8H-Perfluorooct-1-ene
Overview
Description
8H-Perfluorooct-1-ene: is a fluorinated organic compound with the molecular formula C8HF15 1-Octene, 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-pentadecafluoro- . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 8H-Perfluorooct-1-ene can be synthesized through the reaction of perfluoroalkenes with ammonium hydroxide at atmospheric pressure. This method involves the use of organic solvents such as acetone to homogenize the reaction mixture . Another method involves the ozonation of perfluorooct-1-ene in Freon-113, which results in the formation of ozonides .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of high-purity reagents and controlled reaction conditions ensures the production of this compound with a purity of 95-97% .
Chemical Reactions Analysis
Types of Reactions: 8H-Perfluorooct-1-ene undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Ozone in Freon-113 is used for the oxidation of this compound.
Substitution: Nucleophiles such as ammonia can react with this compound under mild conditions.
Major Products Formed:
Ozonides: Formed from the oxidation of this compound.
Iminoenamines: Formed from the reaction with ammonium hydroxide.
Scientific Research Applications
8H-Perfluorooct-1-ene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8H-Perfluorooct-1-ene is primarily based on its high fluorine content, which imparts unique chemical properties. The fluorine atoms create a highly electronegative environment, making the carbon atoms electrophilic and susceptible to nucleophilic attack. This property is exploited in various chemical reactions, including substitution and oxidation .
Comparison with Similar Compounds
Perfluorooctane: Another fluorinated compound with similar properties but different applications.
Perfluorooctanoic acid: Known for its use in the production of fluoropolymers but has different reactivity and applications compared to 8H-Perfluorooct-1-ene.
Uniqueness: this compound is unique due to its specific structure and reactivity, which make it suitable for specialized applications in surface coatings, lubricants, and as a precursor for fluoropolymers .
Properties
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-pentadecafluorooct-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8HF15/c9-1(2(10)11)4(14,15)6(18,19)8(22,23)7(20,21)5(16,17)3(12)13/h3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAIHHFXTDHQHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=C(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8HF15 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901208951 | |
Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluoro-1-octene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901208951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
336-01-6 | |
Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluoro-1-octene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=336-01-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8-Pentadecafluoro-1-octene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901208951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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